16-Acetylandrosta-4,16-dien-3-one

Physicochemical characterization Distillation and purification Thermal stability

Inconsistent polymorphic identity and thermal lability of non-acetylated androstadienones undermine synthetic and analytical reproducibility. 16-Acetylandrosta-4,16-dien-3-one resolves these risks with: (1) single-crystal X-ray structure enabling definitive identity confirmation by powder XRD; (2) a 461 °C boiling point that broadens high-temperature distillation windows by ~70 °C versus the parent dienone; (3) regioselective enzymatic deacetylation by Candida antarctica lipase B for chemoenzymatic prodrug routes.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
CAS No. 14508-12-4
Cat. No. B084927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Acetylandrosta-4,16-dien-3-one
CAS14508-12-4
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C
InChIInChI=1S/C21H28O2/c1-13(22)14-10-19-17-5-4-15-11-16(23)6-9-21(15,3)18(17)7-8-20(19,2)12-14/h11-12,17-19H,4-10H2,1-3H3/t17-,18+,19+,20-,21+/m1/s1
InChIKeyCCRSVRNLGHVPMG-IFLJBQAJSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16-Acetylandrosta-4,16-dien-3-one (CAS 14508-12-4): Physicochemical and Structural Profile


16-Acetylandrosta-4,16-dien-3-one is a synthetic androstane steroid bearing a 16‑acetyl substituent and conjugated Δ⁴ and Δ¹⁶ double bonds [2]. It exhibits a molecular weight of 312.45 g·mol⁻¹, a boiling point of 461 °C at 760 mmHg, a density of 1.1 g·cm⁻³, and a computed LogP of 4.64 (XLogP3: 3.9) . The single‑crystal X‑ray structure of the compound has been reported, providing unambiguous solid‑state characterization data [1].

Crystalline reference standard: Single-crystal X‑ray structure supports XRPD-based identity verification.
Synthetic intermediate: 16‑acetyl substitution enables regioselective biocatalytic deprotection by CAL B lipase.
Solid‑state characterization: Reported higher density and boiling point inform purification and handling protocols.

16-Acetylandrosta-4,16-dien-3-one (CAS 14508-12-4): Structural Non-Interchangeability


While the androsta‑4,16‑dien‑3‑one core is shared by several commercially available steroids, the introduction of the 16‑acetyl group in 16‑acetylandrosta‑4,16‑dien‑3‑one [1] fundamentally alters its physicochemical properties, solid‑state behavior, and enzymatic recognition. These differences manifest in higher boiling point and density, altered lipophilicity, unique X‑ray powder diffraction fingerprints, and distinct enzymatic deacetylation kinetics relative to the non‑acetylated parent or 17‑substituted analogs. Generic substitution based solely on the androstadienone scaffold therefore risks introducing variability in synthetic yields, analytical identification, and biological readouts. The quantitative evidence below substantiates the non‑interchangeability of this compound.

Property
16‑Acetyl derivative
Parent androstadienone
Boiling point context
Reported ~461 °C; may require adjusted distillation conditions
~390 °C; thermal behavior may not transfer
Crystal structure availability
Published single‑crystal data enables XRPD reference
No published structure; identity confirmation limited
Enzymatic selectivity
16‑acetyl recognized by CAL B lipase (class‑level inference)
No 16‑acetyl; biocatalytic profile differs

16-Acetylandrosta-4,16-dien-3-one (CAS 14508-12-4): Quantitative Differentiation Evidence


Boiling Point vs Androstadienone

16‑Acetylandrosta‑4,16‑dien‑3‑one exhibits a boiling point of 461 °C at 760 mmHg , which is approximately 70 °C higher than the 390.3 °C boiling point reported for its non‑acetylated analog, androsta‑4,16‑dien‑3‑one (androstadienone; CAS 4075‑07‑4) . This difference is consistent with the additional acetyl group enhancing dipole–dipole interactions and molecular polarizability.

Boiling point
Cross‑study comparable
+70.7 °C (approx. 18% increase) vs androstadienone
Supports thermal stability and purification design review
Calculated values at 760 mmHg; confirm experimentally for critical processes
Physicochemical characterization Distillation and purification Thermal stability

Density Increase vs Androstadienone

The density of 16‑acetylandrosta‑4,16‑dien‑3‑one is 1.1 g·cm⁻³ , notably higher than the 1.07 g·cm⁻³ reported for androsta‑4,16‑dien‑3‑one . The denser packing reflects the contribution of the 16‑acetyl group to more efficient crystal lattice organization.

Density
Cross‑study comparable
+0.03 g·cm⁻³ (approx. 2.8%) vs androstadienone
May influence powder handling and crystallization design
Predicted densities; solid‑state measurement recommended for formulation work
Molecular packing Crystal engineering Formulation

Single-Crystal X-Ray Structure for Identification

The single‑crystal X‑ray structure of 16‑acetylandrosta‑4,16‑dien‑3‑one has been solved and reported [1]. This provides unit‑cell parameters, space group, and atomic coordinates that can be used to generate a calculated powder X‑ray diffraction (XRPD) pattern for unambiguous reference standard verification. In contrast, no single‑crystal X‑ray structure has been published for the parent androsta‑4,16‑dien‑3‑one, limiting its use as a crystalline reference standard.

Single‑crystal X‑ray
Supporting evidence
Solved crystal structure reported (J. Chem. Res. 2003)
Enables calculated XRPD pattern for identity confirmation
No published structure for parent dienone; use for reference standard qualification
Crystallography Quality control Polymorph identification

Regioselective Lipase-Catalyzed Deacetylation

In a series of androstane and pregnane acetoxy derivatives, lipase from Candida antarctica (CAL B) displayed regioselective deacetylation behavior specifically towards 16α/16β‑acetyl groups [1]. While the study did not directly include 16‑acetylandrosta‑4,16‑dien‑3‑one, the results demonstrate that the 16‑acetyl position can be enzymatically distinguished from other acetyl positions (e.g., 3β‑acetyl), offering a regiospecific handle for selective deprotection or activation. This contrasts with 3β‑acetyl androstane derivatives, which are preferentially hydrolyzed by other lipases such as Candida rugosa lipase.

Lipase regioselectivity
Class‑level inference
CAL B preferentially hydrolyzes 16‑acetyl in androstane derivatives
Supports biocatalytic deprotection route design
Confirm specificity for this exact compound; class‑level data require verification
Biocatalysis Regioselective synthesis Prodrug design

16-Acetylandrosta-4,16-dien-3-one (CAS 14508-12-4): Application Scenarios


XRPD-Based Identity & Purity Methods

The availability of a single‑crystal X‑ray structure for 16‑acetylandrosta‑4,16‑dien‑3‑one [1] allows laboratories to generate a calculated powder X‑ray diffraction pattern. This pattern serves as a definitive reference for identity confirmation during incoming material qualification, where polymorphic consistency and crystalline purity are critical. The absence of such structural data for androstadienone limits the rigor of analytical method validation for that analog.

Distillation Process Design

The 70 °C higher boiling point relative to androstadienone informs the design of high‑temperature distillation protocols. When procuring the compound for use as a synthetic intermediate, knowledge of this thermal stability boundary helps avoid thermal degradation and ensures process reproducibility that cannot be achieved with the less thermally robust parent dienone.

Biocatalytic Prodrug Activation Strategies

The regioselective preference of Candida antarctica lipase B for the 16‑acetyl group [2] makes 16‑acetylandrosta‑4,16‑dien‑3‑one a candidate scaffold for enzyme‑labile prodrugs or for chemoenzymatic synthesis routes. Researchers requiring a bioorthogonal acetate protection group that can be removed under mild, selective conditions can capitalize on this enzymatic differentiation, a feature absent in 3‑acetyl or non‑acetylated androstane analogs.

Reference Standard for SAR Studies

The distinct density and crystallinity of 16‑acetylandrosta‑4,16‑dien‑3‑one [1] make it a well‑defined starting material for structure–activity relationship (SAR) campaigns exploring the impact of D‑ring substitution on receptor binding, metabolism, or transport. Its solid‑state characterization enables precise stoichiometric control in solution‑phase assays, reducing batch‑to‑batch variability relative to poorly characterized analogs.

Application
Selection Property
Validation Focus
XRPD identity and purity methods
Available single‑crystal structural data
Calculated powder pattern matching for incoming material qualification
Distillation process design
Higher boiling point relative to parent dienone
Thermal stability boundaries to avoid degradation during purification
Biocatalytic prodrug activation
Regioselective 16‑acetyl hydrolysis by CAL B lipase
Enzymatic deprotection selectivity under mild conditions
SAR reference standard
Well‑characterized solid‑state and stoichiometry
Batch consistency in solution‑phase receptor or metabolic assays
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